1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone
Overview
Description
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone is a chemical compound with the molecular formula C14H17ClN2O2 and a molecular weight of 280.75 g/mol
Preparation Methods
The synthesis of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed in this reaction can be deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .
Chemical Reactions Analysis
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as an acetylcholinesterase inhibitor, which is significant in the study of neurodegenerative diseases like Alzheimer’s.
Medicine: It is being explored for its potential therapeutic applications, including its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an increase in acetylcholine levels, which can enhance cognitive functions . The compound’s interaction with other molecular targets and pathways is still under investigation, and further research is needed to fully elucidate its mechanisms.
Comparison with Similar Compounds
1-[4-(4-Acetylphenyl)piperazin-1-yl]-2-chloroethanone can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also exhibits acetylcholinesterase inhibitory activity and has been studied for its potential therapeutic applications.
4-(1-Piperazinyl)aniline: Used in agrochemical, pharmaceutical, and dyestuff fields, this compound shares structural similarities with this compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-[4-(4-acetylphenyl)piperazin-1-yl]-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-11(18)12-2-4-13(5-3-12)16-6-8-17(9-7-16)14(19)10-15/h2-5H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWXWAHMLKQXMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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